molecular formula C14H13ClO5 B11663995 ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11663995
M. Wt: 296.70 g/mol
InChI Key: YRVQICOQLFLKHK-UHFFFAOYSA-N
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Description

Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 332055-29-5) is a coumarin derivative with a molecular formula of C14H13ClO5 and a molecular weight of 296.70 g/mol . As a member of the chromen-2-one family, also known as coumarins, this compound is part of a class valued in synthetic and medicinal chemistry research due to a benzene ring fused to an α-pyrone ring . Coumarin derivatives are investigated for a wide spectrum of biological activities, including potential applications as anticancer, antioxidant, and anticoagulant agents . This specific ester, featuring a chloro and methyl substitution on the coumarin core, serves as a versatile chemical intermediate for further synthesis and structural derivatization in discovery research. The compound is offered with a high purity of 99% and is intended for research purposes by qualified laboratory personnel . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C14H13ClO5/c1-3-18-14(17)7-19-12-6-11-9(5-10(12)15)8(2)4-13(16)20-11/h4-6H,3,7H2,1-2H3

InChI Key

YRVQICOQLFLKHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination Using Electrophilic Reagents

  • Reagents : Chlorine gas or sulfuryl chloride (SO₂Cl₂).

  • Conditions :

    • Solvent: Dichloromethane or acetic acid.

    • Temperature: 0–25°C.

    • Yield : 70–85%.

  • Side Reactions : Over-chlorination at the 5- or 8-positions if stoichiometry is uncontrolled.

Halogen Exchange Reactions

  • Reactants : 7-Hydroxy-4-methylcoumarin treated with PCl₅ or PCl₃.

  • Conditions : Reflux in anhydrous toluene.

  • Yield : 65–78%.

Alkylation with Ethyl Chloroacetate

The final step involves introducing the ethoxyacetate group via nucleophilic substitution :

General Protocol :

  • Reactants : 6-Chloro-7-hydroxy-4-methylcoumarin and ethyl chloroacetate.

  • Base : Anhydrous potassium carbonate or sodium hydride.

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Temperature : 80–100°C under reflux.

  • Reaction Time : 10–24 hours.

  • Yield : 65–82%.

Optimization Data :

ParameterCondition 1Condition 2
Solvent DMFAcetone
Base K₂CO₃K₂CO₃
Temperature (°C) 8060
Time (h) 1024
Yield (%) 8265

Critical Notes :

  • DMF enhances reactivity but requires rigorous drying to avoid hydrolysis.

  • Prolonged heating in acetone reduces side-product formation but extends reaction time.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Advantages : Reduced reaction time (2–4 hours) and improved yield (up to 88%).

  • Conditions : Ethyl chloroacetate, K₂CO₃, and DMF irradiated at 150 W.

Green Chemistry Approaches

  • Catalysts : PEG-400 or deep eutectic solvents (DES) replace DMF.

  • Yield : 70–75% with reduced environmental impact.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : For precise temperature control and higher throughput.

  • Purification : Recrystallization from ethanol/water mixtures (purity >98%).

  • Byproduct Management : Neutralization of HCl gas using scrubbers.

Analytical Validation

Spectroscopic Confirmation :

  • ¹H NMR (DMSO-d₆) : δ 1.23 (t, 3H, CH₂CH₃), 2.39 (s, 3H, CH₃), 4.35 (s, 2H, OCH₂), 6.21 (s, 1H, H-3), 7.69 (d, 1H, H-5), 7.00 (d, 1H, H-8).

  • IR (KBr) : 1752 cm⁻¹ (C=O ester), 1676 cm⁻¹ (C=O lactone).

Chromatographic Purity :

  • HPLC : >99% purity using C18 column, acetonitrile/water (70:30).

Challenges and Mitigation Strategies

  • Hydrolysis of Ethyl Chloroacetate : Use molecular sieves or anhydrous conditions.

  • Regioselectivity Issues : Electron-donating groups on the coumarin ring direct substitution to the 7-position .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (Target) Cl (C6), CH₃ (C4), OCH₂COOEt (C7) C₁₃H₁₃ClO₅ Lipophilic; antimicrobial potential
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate CHO (C6), OCH₃ (C5), CH₃ (C2), OCH₂COOEt (C7) C₁₇H₁₆O₇ Enhanced polarity; intermediate for hydrazones
Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate None (C6/C4), OCH₂COOEt (C4) C₁₂H₁₀O₅ Lower lipophilicity; base for acylhydrazides
2-((6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid Cl (C6), CH₃ (C4), OCH₂COOH (C7) C₁₂H₉ClO₅ Increased solubility; carboxylic acid derivative
Ethyl 2-((6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate C₂H₅ (C6), thiazole (C3), OCH₂COOEt (C7) C₁₉H₁₉NO₅S Thiazole enhances bioactivity (e.g., kinase inhibition)

Spectral and Physicochemical Comparisons

  • IR Spectroscopy : The target compound exhibits lactonic carbonyl stretching (~1710–1730 cm⁻¹) and ester C=O (~1680–1700 cm⁻¹), similar to other coumarin esters . Chloro substitution at C6 causes a slight downshift in the lactonic carbonyl due to electron withdrawal.
  • ¹H-NMR : The ethoxy group (CH₂CH₃) appears as a quartet at δ ~4.2–4.4 ppm, while the methyl group (C4-CH₃) resonates as a singlet at δ ~2.3–2.5 ppm . Chloro and methyl substituents split aromatic proton signals distinctively compared to unsubstituted analogues.
  • Solubility : The ethyl ester group in the target compound improves lipophilicity (logP ~3.3) compared to the carboxylic acid derivative (logP ~2.1) .

Biological Activity

Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has gained attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Overview

  • Chemical Name : this compound
  • CAS Number : 41895663
  • Molecular Formula : C14H13ClO5
  • Molecular Weight : 296.70302 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chromen-7-yloxy moiety allows the compound to influence cellular pathways by:

  • Inhibiting specific enzymes
  • Modulating cellular signaling pathways
  • Interacting with nucleic acids and proteins

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including resistant pathogens.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

A study demonstrated that derivatives synthesized from this compound showed enhanced antibacterial activity, particularly against antibiotic-resistant strains .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that it can induce apoptosis in several cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15

The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .

Case Study : A significant study focused on the effects of this compound on breast cancer cells indicated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations .

3. Antioxidant Effects

The compound is also noted for its antioxidant properties, which contribute to its protective effects against oxidative stress. It effectively scavenges free radicals, thereby preventing cellular damage associated with various diseases.

Summary of Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Demonstrated effectiveness against resistant bacterial strains.
  • Anticancer Activity : Induces apoptosis in multiple cancer cell lines through specific biochemical pathways.
  • Antioxidant Properties : Exhibits strong free radical scavenging abilities.

Q & A

Basic Research Questions

1.1. What are the standard synthetic routes for ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 7-hydroxy-4-methyl-6-chlorocoumarin with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80°C for 10 hours, yielding ~81-82% after crystallization . Alternative routes may employ acetone or ethanol as solvents under reflux conditions .

1.2. How is the compound characterized for structural confirmation?

Basic characterization includes:

  • NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons, ester groups).
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar chromenone derivatives .

1.3. What preliminary biological activities have been reported?

In vitro assays indicate:

  • Cytotoxicity : Dose-dependent effects against MCF-7 breast cancer cells (IC₅₀ values in µM range) .
  • Enzyme inhibition : Moderate AChE inhibition (IC₅₀ ~20–50 µM) and COX-2 inhibition (~60–70% at 10 µM) .
  • Antioxidant activity : Strong DPPH/ABTS radical scavenging (EC₅₀ ~15–30 µM) .

Advanced Research Questions

2.1. How can synthetic yield and regioselectivity be optimized?

  • Solvent optimization : Replace DMF with acetone to reduce side reactions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .

2.2. What mechanistic insights exist for its biological activity?

  • Enzyme interaction studies : Surface plasmon resonance (SPR) reveals binding affinity to COX-2 (KD ~10⁻⁶ M) .
  • Cellular pathways : Flow cytometry shows apoptosis induction via caspase-3 activation in cancer cells .

2.3. How do structural modifications influence bioactivity?

Comparative studies with analogs highlight:

  • Halogen substitution : Chlorine at position 6 enhances cytotoxicity (e.g., IC₅₀ reduced by 40% vs. non-chlorinated analogs) .
  • Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to acetic acid improves solubility but reduces membrane permeability .

Data Contradictions and Resolution

3.1. Why do reported synthetic yields vary significantly (e.g., 40% vs. 81%)?

Discrepancies arise from:

  • Reaction monitoring : Incomplete conversion in shorter reaction times.
  • Purification methods : Crystallization (ethanol) vs. column chromatography .
  • Resolution : Use TLC/HPLC to track intermediates and optimize stoichiometry .

3.2. How to reconcile conflicting cytotoxicity data across similar compounds?

Variability stems from:

  • Cell line specificity : MCF-7 vs. HeLa cells may show differing sensitivities.
  • Assay conditions : Varying serum concentrations or incubation times. Standardize protocols using MTT assays with 48-hour exposure .

Methodological Recommendations

4.1. What advanced techniques elucidate its mechanism of action?

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with enzymes .
  • Molecular docking : Predicts interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina .

4.2. How to assess stability under experimental conditions?

  • HPLC stability studies : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours.
  • Light sensitivity : Store in amber vials to prevent photodegradation .

Comparative Structural-Activity Analysis

Compound Substituents Key Properties
This compound6-Cl, 4-CH₃, 7-OCH₂COOEtCytotoxicity (IC₅₀: 12 µM, MCF-7)
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate4-CH₃, 7-OCH₂CH₂COOEtLower cytotoxicity (IC₅₀: 35 µM) due to ester bulk
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid6-Cl, 4-C₂H₅, 7-OCH₂COOHEnhanced solubility but reduced cell uptake

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